3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,5-dihydrothiophene 1,1-dioxide
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Overview
Description
The compound “3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,5-dihydrothiophene 1,1-dioxide” is a complex organic molecule that contains a pyridine ring and a thiophene ring . The pyridine ring is substituted with a chloro group and a trifluoromethyl group, and the thiophene ring is substituted with a sulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and thiophene rings, which are aromatic and contribute to the compound’s stability . The electronegative chlorine and fluorine atoms would create polar bonds with the carbon atoms they are attached to, potentially giving the molecule distinct polar properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-rich aromatic rings and the electron-withdrawing chloro and trifluoromethyl groups . These groups could direct and influence electrophilic aromatic substitution reactions .Scientific Research Applications
Heterocyclic Chemistry and Synthetic Applications
- Heterocyclic Fused Sulfones : 2,5-Dihydrothiophene 5,5-dioxides have been utilized in the synthesis of heterocyclic o-quinodimethanes, indicating their potential in forming complex heterocyclic structures (Chaloner et al., 1992).
- Synthesis of Thienopyridines : A three-step synthesis process for 3-aryl-2-sulfanylthienopyridines demonstrates the role of related compounds in creating diverse pyridine derivatives (Kobayashi et al., 2013).
- Dialkylaminomethyl Substitution : The reaction of similar compounds with piperidine and morpholine leads to the formation of dialkylaminomethyl-substituted halobutadienes, useful in synthesizing unsaturated aliphatic compounds (Gronowitz et al., 1987).
Advanced Material Synthesis
- Formation of Aromatic Compounds : Derivatives of 7-thiabicyclo[2,2,1]hept-2-ene 7,7-dioxide, similar in structure, are used in forming aromatic compounds through pyrolysis, showing potential in material chemistry (Stark & Duke, 1967).
- Trifluoromethyl-Substituted Pyridine Synthesis : The synthesis of trifluoromethyl-substituted pyridine derivatives, utilizing similar chemical structures, underscores its relevance in creating fluorinated organic compounds (Cottet et al., 2003).
Catalysis and Chemical Reactions
- Asymmetric Hydrogenation : Research shows the use of 3-substituted 2,5-dihydrothiophene 1,1-dioxides in asymmetric hydrogenation, suggesting their role in catalytic processes (Meng et al., 2017).
- Electrochemical CO2 Reduction : Rhenium tricarbonyl complexes with ligands containing pyridine moieties, similar to the queried compound, have been synthesized for electrochemical CO2 reduction, indicating applications in environmental chemistry (Nganga et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,5-dihydrothiophene 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3NO2S2/c11-8-3-6(10(12,13)14)4-15-9(8)18-7-1-2-19(16,17)5-7/h1,3-4H,2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPNFKIOOBDWRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1(=O)=O)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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